molecular formula C9H11NO5S B3048838 Isopropyl p-nitrobenzenesulfonate CAS No. 1830-67-7

Isopropyl p-nitrobenzenesulfonate

Cat. No.: B3048838
CAS No.: 1830-67-7
M. Wt: 245.25 g/mol
InChI Key: SKEMEAIANCBOLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl p-nitrobenzenesulfonate is an organic compound with the molecular formula C9H11NO5S. It is a derivative of benzenesulfonic acid, where the sulfonate group is substituted with an isopropyl group and a nitro group at the para position. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopropyl p-nitrobenzenesulfonate typically involves the sulfonation of nitrobenzene. A common method includes the use of sulfur trioxide (SO3) as the sulfonating agent in a microreactor under solvent-free conditions . The reaction conditions such as molar ratio of reactants, reaction temperature, and liquid hourly space velocity are optimized to achieve high conversion rates and yields.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes using advanced microreactor technology. This method enhances process safety and reduces reaction time compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions: Isopropyl p-nitrobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using chloride salts can yield isopropyl p-chlorobenzenesulfonate.

    Reduction: The reduction of the nitro group results in isopropyl p-aminobenzenesulfonate.

Scientific Research Applications

Isopropyl p-nitrobenzenesulfonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of isopropyl p-nitrobenzenesulfonate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonate group can engage in nucleophilic substitution. These interactions can modify the activity of enzymes and proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

  • Methyl p-nitrobenzenesulfonate
  • Ethyl p-nitrobenzenesulfonate
  • Benzyl p-nitrobenzenesulfonate

Comparison: Isopropyl p-nitrobenzenesulfonate is unique due to the presence of the isopropyl group, which can influence its reactivity and solubility compared to its methyl, ethyl, and benzyl counterparts. The isopropyl group provides steric hindrance, which can affect the compound’s interaction with nucleophiles and other reagents .

Properties

IUPAC Name

propan-2-yl 4-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S/c1-7(2)15-16(13,14)9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEMEAIANCBOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171372
Record name Benzenesulfonic acid, 4-nitro-, 1-methylethyl ester (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1830-67-7
Record name Benzenesulfonic acid, 4-nitro-, 1-methylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001830677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl p-nitrobenzenesulfonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240407
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonic acid, 4-nitro-, 1-methylethyl ester (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOPROPYL NOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A5MNL2SQX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl p-nitrobenzenesulfonate
Reactant of Route 2
Reactant of Route 2
Isopropyl p-nitrobenzenesulfonate
Reactant of Route 3
Reactant of Route 3
Isopropyl p-nitrobenzenesulfonate
Reactant of Route 4
Reactant of Route 4
Isopropyl p-nitrobenzenesulfonate
Reactant of Route 5
Reactant of Route 5
Isopropyl p-nitrobenzenesulfonate
Reactant of Route 6
Reactant of Route 6
Isopropyl p-nitrobenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.